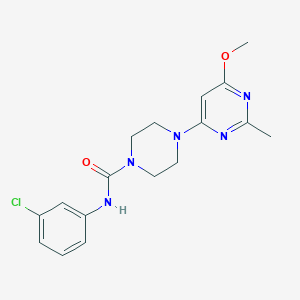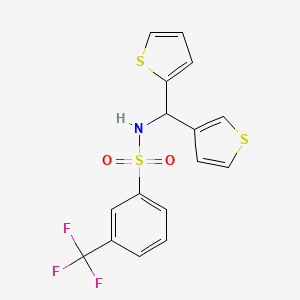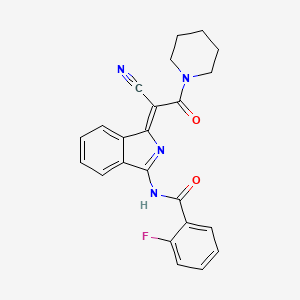![molecular formula C22H24N2O5S B2634938 8-{[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline CAS No. 2034363-49-8](/img/structure/B2634938.png)
8-{[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-{[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline is a complex organic compound that features a quinoline core linked to a piperidine ring via an ether bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is first functionalized with a 3,4-dimethoxybenzenesulfonyl group. This can be achieved through a sulfonylation reaction using 3,4-dimethoxybenzenesulfonyl chloride and piperidine in the presence of a base such as triethylamine.
Etherification: The functionalized piperidine is then reacted with 8-hydroxyquinoline in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the ether bond, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using larger quantities of reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
8-{[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinoline or piperidine rings.
Reduction: Reduced forms of the quinoline or piperidine rings.
Substitution: Substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
8-{[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 8-{[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-hydroxyquinoline: Shares the quinoline core but lacks the piperidine and sulfonyl groups.
Piperidine derivatives: Compounds like 1-(3,4-dimethoxybenzenesulfonyl)piperidine share the piperidine and sulfonyl groups but lack the quinoline core.
Uniqueness
8-{[1-(3,4-dimethoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoline is unique due to its combination of a quinoline core with a piperidine ring linked via an ether bond. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
8-[1-(3,4-dimethoxyphenyl)sulfonylpiperidin-4-yl]oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-27-19-9-8-18(15-21(19)28-2)30(25,26)24-13-10-17(11-14-24)29-20-7-3-5-16-6-4-12-23-22(16)20/h3-9,12,15,17H,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGKFIGRDKNWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1H-1,3-benzodiazol-1-yl)-N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-5-yl}acetamide](/img/structure/B2634855.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-(3-methylpiperidin-1-yl)-3-nitrobenzoate](/img/structure/B2634858.png)






![N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2634867.png)
![3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide](/img/structure/B2634868.png)
![2-chloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2634870.png)


